4-iodobutanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Proteomics Research:

4-IBA is a valuable tool in proteomics, the study of proteins within a cell, tissue, or organism. Its key application lies in the process of protein alkylation, where it modifies cysteine residues within proteins by attaching a functional group. This modification can serve several purposes:

- Enhancing protein stability: Alkylation with 4-IBA can improve the stability of proteins during various research procedures, such as protein isolation, purification, and mass spectrometry analysis .

- Improving protein identification: By modifying cysteine residues, 4-IBA can differentiate them from other amino acids bearing similar chemical properties, leading to more accurate protein identification using mass spectrometry techniques .

Chemical Synthesis:

4-IBA can also be employed in chemical synthesis as a starting material or intermediate for the preparation of various organic compounds. Its reactive iodine group allows for further chemical transformations, enabling the synthesis of diverse molecules with potential applications in various fields, including:

- Drug discovery: 4-IBA can be utilized as a building block in the synthesis of novel drug candidates, contributing to the development of new therapeutic options .

- Material science: The unique properties of compounds derived from 4-IBA can be explored for potential applications in material science, such as the development of novel materials with specific functionalities.

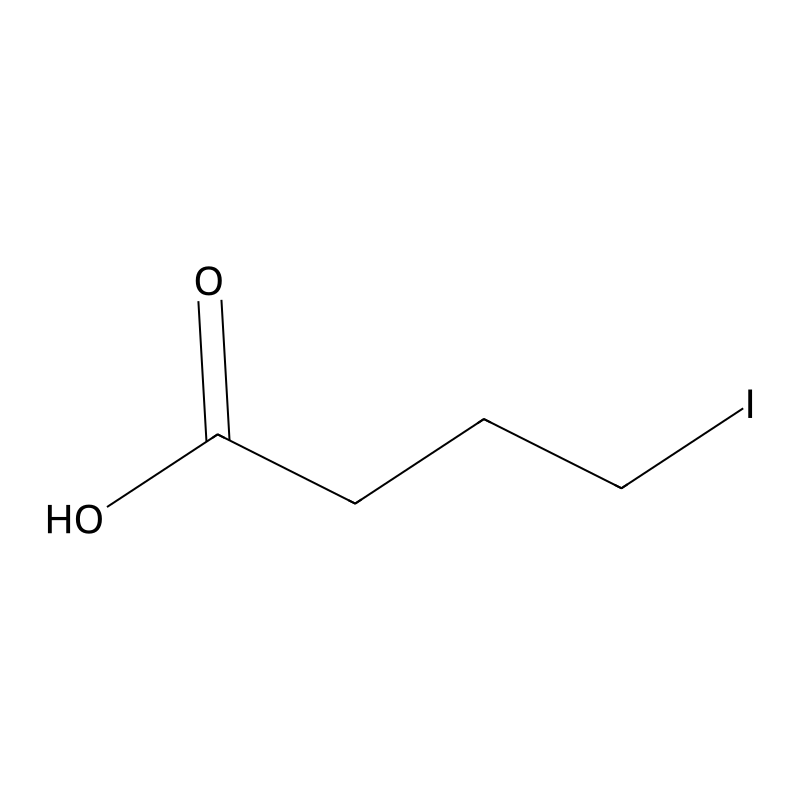

4-Iodobutanoic acid is an organic compound with the molecular formula CHIO. It consists of a butanoic acid backbone with an iodine atom attached to the fourth carbon. This compound is characterized by its low melting point (37-40 °C) and boiling point (109-110 °C at 1 Torr). Its structure includes a carboxylic acid group (–COOH), which imparts acidic properties, and an iodine atom that influences its reactivity and biological activity due to its size and electronegativity .

- Protein labeling: The reactive carboxylic acid group could be used to attach the molecule to specific amino acids in proteins, allowing researchers to study protein structure and function.

- Drug development: By strategically modifying the structure, 4-iodobutyric acid derivatives could be developed as potential drugs that target specific biological processes.

- Esterification: It can react with alcohols to form esters.

- Reduction: The compound can be reduced to form 4-iodobutane using reducing agents like lithium aluminum hydride.

- Nucleophilic Acyl Substitution: As a carboxylic acid, it can undergo nucleophilic acyl substitution reactions, allowing for the formation of different derivatives .

Common Reagents and Conditions- Esterification: Alcohols, often in the presence of acid catalysts.

- Reduction: Lithium aluminum hydride or borane tetrahydrofuran complex.

- Nucleophilic Substitution: Various nucleophiles depending on the desired product.

4-Iodobutanoic acid exhibits notable biological activity, particularly in the field of proteomics. It acts as a reagent that modifies cysteine residues in proteins through alkylation, which can alter protein function and interactions. This modification is significant for studying protein dynamics and interactions in biological systems . Additionally, its iodine atom enhances its reactivity, making it useful in various biochemical applications.

Several methods exist for synthesizing 4-iodobutanoic acid:

- Oxidation of 4-Iodobutan-1-ol: This method involves oxidizing 4-iodobutan-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

- Nucleophilic Substitution: It can be synthesized from 4-bromobutan-1-ol through a nucleophilic substitution reaction with sodium iodide in acetone.

These synthetic routes are essential for producing this compound in laboratory and industrial settings.

4-Iodobutanoic acid has several applications across different fields:

- Chemical Synthesis: Used as a building block or intermediate in organic synthesis, particularly for iodinated compounds.

- Biological Research: Employed in studies involving protein modification and as a reagent in biochemical assays.

- Medicinal Chemistry: Serves as a precursor for developing therapeutic agents and diagnostic tools .

Research into the interactions of 4-iodobutanoic acid focuses on its role in modifying proteins and influencing biochemical pathways. The alkylation of cysteine residues by this compound can lead to changes in protein structure and function, which is crucial for understanding cellular processes and developing new therapeutic strategies .

Several compounds have structural similarities to 4-iodobutanoic acid, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Bromobutanoic Acid | Similar structure with bromine instead of iodine | Bromine is less polarizable than iodine. |

| 4-Chlorobutanoic Acid | Contains chlorine instead of iodine | Chlorine has different reactivity compared to iodine. |

| 4-Fluorobutanoic Acid | Contains fluorine instead of iodine | Fluorine's electronegativity affects reactivity differently. |

| Butanoic Acid | Lacks halogen substitution | A simple carboxylic acid without halogen effects. |

Uniqueness

The presence of the iodine atom in 4-iodobutanoic acid imparts distinct reactivity compared to its halogenated counterparts. Iodine's larger size and greater polarizability enhance its ability to participate in nucleophilic reactions, making this compound particularly valuable in chemical synthesis and biological applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant